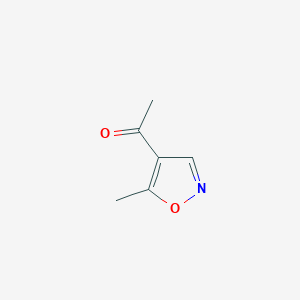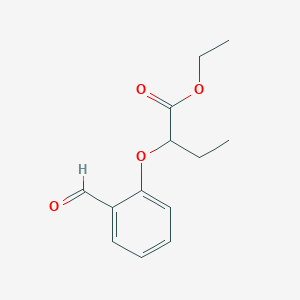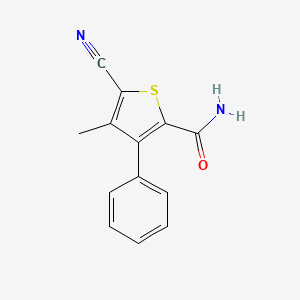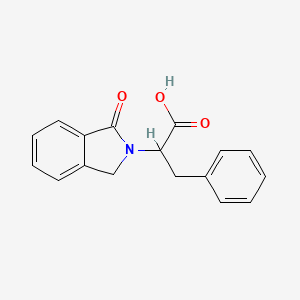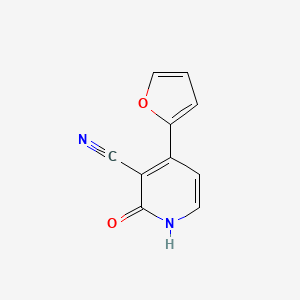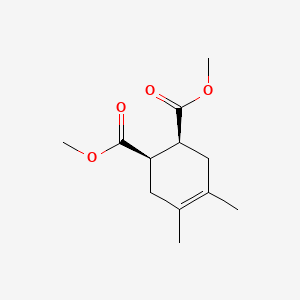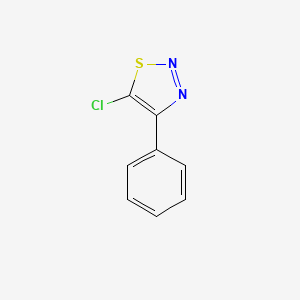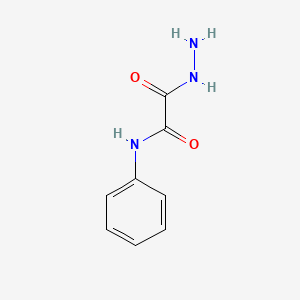
2-hydrazinyl-2-oxo-N-phenylacetamide
Descripción general
Descripción
2-Hydrazinyl-2-oxo-N-phenylacetamide is a chemical compound with the molecular formula C8H10N4O. It is a white to off-white crystalline powder that is soluble in water and organic solvents. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydrazinyl-2-oxo-N-phenylacetamide typically involves the reaction of aniline with diethyl oxalate, followed by crystallization in water. The product is then refluxed with hydrazine hydrate . The detailed steps are as follows:
- Boil 8 ml of aniline with 8.5 ml of diethyl oxalate.
- Crystallize the product in water.
- Reflux 1.65 g of the yield with 0.5 ml of hydrazine hydrate.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process mentioned above can be scaled up for industrial applications with appropriate adjustments to reaction conditions and equipment.
Análisis De Reacciones Químicas
2-Hydrazinyl-2-oxo-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenated compounds under basic or acidic conditions.
Major Products Formed:
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Amines or hydrazides.
Substitution: Substituted phenylacetamides.
Aplicaciones Científicas De Investigación
2-Hydrazinyl-2-oxo-N-phenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-hydrazinyl-2-oxo-N-phenylacetamide involves its interaction with molecular targets and pathways within biological systems. It is believed to exert its effects through the formation of reactive intermediates that can interact with cellular components, leading to various biological outcomes. The specific molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
2-Hydrazinyl-2-oxo-N-phenylacetamide can be compared with other similar compounds, such as:
Phenylhydrazine: Known for its use in the synthesis of hydrazones and as a reagent in organic chemistry.
Acetohydrazide: Used in the synthesis of various heterocyclic compounds and as an intermediate in pharmaceuticals.
Benzohydrazide: Employed in the synthesis of benzoyl hydrazones and as a reagent in organic synthesis.
Propiedades
IUPAC Name |
2-hydrazinyl-2-oxo-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c9-11-8(13)7(12)10-6-4-2-1-3-5-6/h1-5H,9H2,(H,10,12)(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APJTZBUPLMNLOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377125 | |
| Record name | 2-Hydrazinyl-2-oxo-N-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4740-46-9 | |
| Record name | 2-Hydrazinyl-2-oxo-N-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the antimicrobial properties of pyrrole-2,5-dione derivatives synthesized from 2-hydrazinyl-2-oxo-N-phenylacetamide?
A1: Research has shown that various pyrrole-2,5-dione derivatives, created by reacting this compound with maleic anhydride, exhibit moderate in vitro antimicrobial activity against certain bacterial and fungal strains []. Notably, a derivative possessing a para-nitro group (RPA-10) demonstrated the most potent activity against both bacteria and fungi []. Further research is needed to fully elucidate the mechanism of action and explore potential applications.
Q2: How does the structure of this compound-derived compounds influence their antimicrobial activity?
A2: While the provided abstracts don't offer a detailed structure-activity relationship (SAR) analysis, they highlight that the presence of specific substituents on the synthesized pyrrole-2,5-dione derivatives can impact their antimicrobial efficacy []. Specifically, the study indicated that the compound RPA-10, containing a para-nitro group, exhibited heightened potency compared to other derivatives []. This suggests that modifications to the aromatic ring system could be a promising avenue for developing more effective antimicrobial agents.
Q3: Can this compound be utilized to synthesize metal complexes, and what applications might these complexes have?
A3: Yes, this compound can act as a precursor for synthesizing metal complexes. Studies have explored its reactions with various aldehydes like vanillin and o-vanillin, followed by complexation with transition metals like Mn(II), Co(II), Cr(III), and Fe(III) [, ]. These complexes are being investigated for their potential applications in various fields. While the provided abstracts don't delve into specific applications, metal complexes often find use in catalysis, materials science, and potentially even medicinal chemistry. Further research is necessary to determine the specific properties and potential applications of these metal complexes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



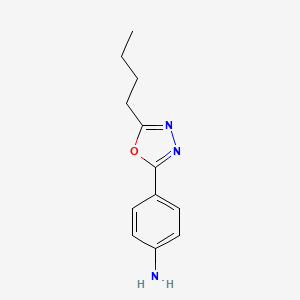

![[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1303138.png)
